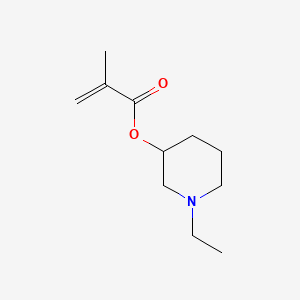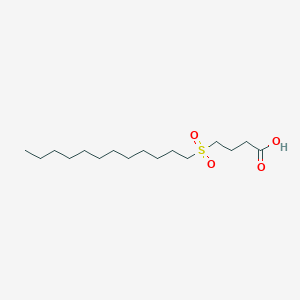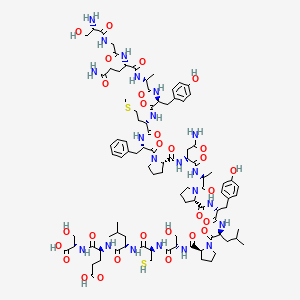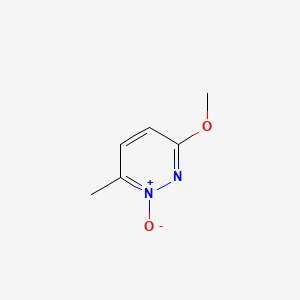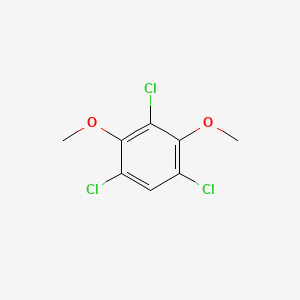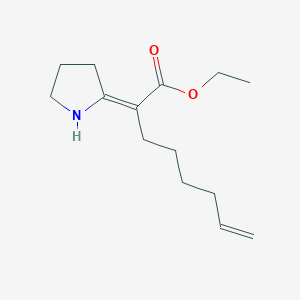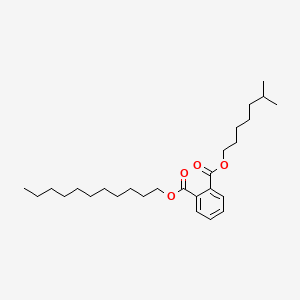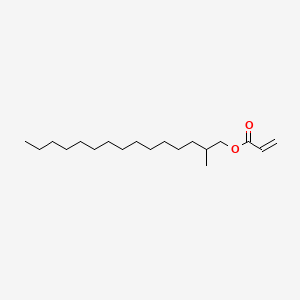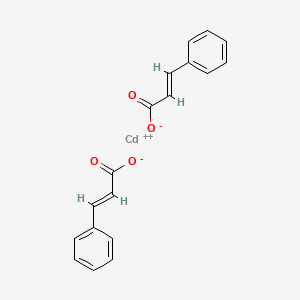
Cadmium cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium cinnamate is an organometallic compound that combines cadmium, a heavy metal, with cinnamic acid, an organic compound derived from cinnamon oil
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium cinnamate can be synthesized through the reaction of cadmium salts, such as cadmium chloride, with cinnamic acid in an aqueous or organic solvent. The reaction typically involves the formation of a cadmium-cinnamate complex, which can be isolated and purified through crystallization or other separation techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using cadmium nitrate or cadmium sulfate with cinnamic acid under controlled temperature and pH conditions. The resulting product is then purified to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium cinnamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions may convert this compound to cadmium metal and cinnamic acid derivatives.
Substitution: Substitution reactions can occur where the cinnamate group is replaced by other ligands or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products:
Oxidation: Cadmium oxide and oxidized cinnamic acid derivatives.
Reduction: Cadmium metal and reduced cinnamic acid derivatives.
Substitution: New organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Cadmium cinnamate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and materials.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty materials, such as photoactive polymers and coatings.
Wirkmechanismus
The mechanism of action of cadmium cinnamate involves its interaction with molecular targets such as proteins, enzymes, and cellular membranes. The cinnamate moiety can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the cadmium ion can form coordination complexes with various ligands. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Cadmium acetate: Another cadmium-based compound with different organic ligands.
Cinnamic acid derivatives: Compounds with similar organic structures but different metal ions.
Uniqueness: Cadmium cinnamate is unique due to the combination of cadmium and cinnamic acid, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
4390-97-0 |
|---|---|
Molekularformel |
C18H14CdO4 |
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
cadmium(2+);(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/2C9H8O2.Cd/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |
InChI-Schlüssel |
RNYXQKMIRZBTEL-RWUXNGIBSA-L |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Cd+2] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


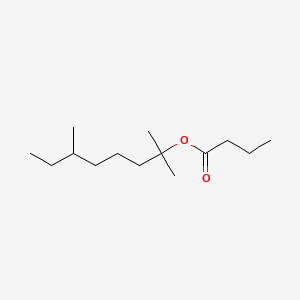
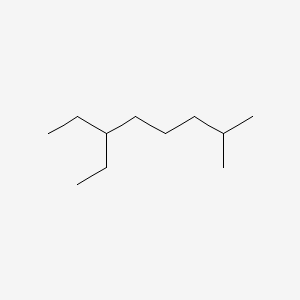
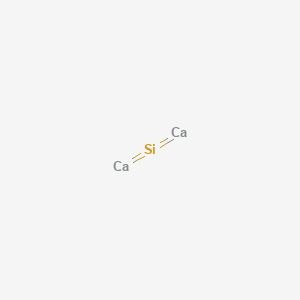

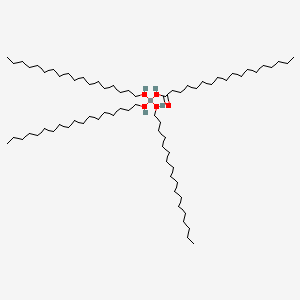
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
